molecular formula C11H11NO B094048 1-(3-Methyl-1H-indol-2-yl)ethanone CAS No. 16244-23-8

1-(3-Methyl-1H-indol-2-yl)ethanone

Cat. No. B094048
CAS RN: 16244-23-8
M. Wt: 173.21 g/mol
InChI Key: IPDDZZQGUXAJFL-UHFFFAOYSA-N
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Description

“1-(3-Methyl-1H-indol-2-yl)ethanone” is a chemical compound with the molecular formula C11H11NO . It is also known as "Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)-" .


Synthesis Analysis

The synthesis of indole analogs, including 1-(3-Methyl-1H-indol-2-yl)ethanone, has been reported in various studies . For instance, one study synthesized novel 3-substitue 2-methyl indole analogs and evaluated their biological activities against Acetylcholinesterase enzyme (AChE) and Glutathione S-transferase enzyme (GST) .


Molecular Structure Analysis

The molecular structure of “1-(3-Methyl-1H-indol-2-yl)ethanone” can be represented by the IUPAC Standard InChI: InChI=1S/C12H13NO/c1-8-10-6-4-5-7-11 (10)13 (3)12 (8)9 (2)14/h4-7H,1-3H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Indole derivatives, including 1-(3-Methyl-1H-indol-2-yl)ethanone, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Methyl-1H-indol-2-yl)ethanone” include a molecular weight of 173.21 . More detailed properties like melting point, boiling point, and density are not available in the search results.

Mechanism of Action

While the specific mechanism of action for “1-(3-Methyl-1H-indol-2-yl)ethanone” is not explicitly mentioned in the search results, indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Future Directions

The future directions for “1-(3-Methyl-1H-indol-2-yl)ethanone” could involve further exploration of its biological activities and potential therapeutic applications. As indole derivatives have shown diverse biological activities, they have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-(3-methyl-1H-indol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-9-5-3-4-6-10(9)12-11(7)8(2)13/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDDZZQGUXAJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344058
Record name 1-(3-Methyl-1H-indol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-1H-indol-2-yl)ethanone

CAS RN

16244-23-8
Record name 1-(3-Methyl-1H-indol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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